N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide
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Overview
Description
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
Pyrazolopyrimidines can be synthesized through a practical three-component method. The reaction is performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused to a pyrimidine ring. The exact structure would depend on the specific substituents attached to this core structure .Chemical Reactions Analysis
Pyrazolopyrimidines have been found to react with a range of primary amines, including anilines . They can also undergo reactions with hydrazonoyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. In general, pyrazolopyrimidines are solid at room temperature .Scientific Research Applications
Anticancer and Anti-inflammatory Properties
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide and related compounds have shown significant potential in anticancer research. Several studies have synthesized and evaluated novel pyrazolopyrimidine derivatives for their cytotoxic activities against various cancer cell lines, including liver (HepG-2) and breast (MCF-7) human cancer cells. These compounds have demonstrated dose-dependent cytotoxic activities, indicating their potential as effective anticancer agents (El-Naggar et al., 2018). Similarly, other studies have synthesized derivatives like pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their anticancer activities, further supporting the potential of these compounds in cancer treatment (Abdellatif et al., 2014).
Antimicrobial Activity
Compounds within the pyrazolopyrimidine family have also been explored for their antimicrobial properties. Research has shown the synthesis of new heterocycles incorporating antipyrine moiety, including pyrazolo[3,4-d]pyrimidine derivatives, and evaluated them as antimicrobial agents. These studies suggest that such compounds could be effective in combating microbial infections (Bondock et al., 2008).
Insecticidal and Antibacterial Potential
The pyrazolo[3,4-d]pyrimidine derivatives have been shown to have insecticidal and antibacterial potential. A study involving the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and the evaluation of their insecticidal and antibacterial potential highlighted the versatility of these compounds in various biological applications (Deohate & Palaspagar, 2020).
Neuroinflammation and Antiviral Properties
Some novel pyrazolopyrimidines have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This indicates their potential application in the study and treatment of neuroinflammatory diseases (Damont et al., 2015). Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have been tested for their antiviral activity against hepatitis B virus, showing moderate to high activities and suggesting their potential use in antiviral therapies (El‐Sayed et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (potentially protein kinases) to inhibit their activity, thereby affecting cell proliferation .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may affect pathways related to cell growth and proliferation .
Result of Action
Based on its potential role as a kinase inhibitor, it may inhibit cell growth and proliferation .
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-6-7-13(8-12(11)2)23-15-14(9-20-23)16(24)22(10-19-15)21-17(25)18(3,4)5/h6-10H,1-5H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJVZLZFOMXHPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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